molecular formula C10H13BrN2OS B1376822 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole CAS No. 1361112-87-9

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole

Cat. No.: B1376822
CAS No.: 1361112-87-9
M. Wt: 289.19 g/mol
InChI Key: GWQARNCIVGROQL-UHFFFAOYSA-N
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Description

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is unique due to the combination of the pyrrolidine and thiazole rings, along with the bromine substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQARNCIVGROQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN2C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 2
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 3
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 4
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 6
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole

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